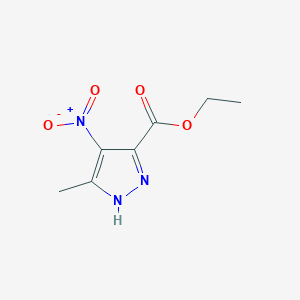

5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-3-14-7(11)5-6(10(12)13)4(2)8-9-5/h3H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOSHNJYGNBYDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28668-07-7 | |

| Record name | 5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid ethyl ester typically involves the nitration of a pyrazole precursor followed by esterification. One common method involves the nitration of 5-methylpyrazole using nitric acid, followed by the esterification of the resulting 4-nitro-5-methylpyrazole-3-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly catalysts and solvents can be explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Acidic or basic hydrolysis conditions.

Major Products Formed

Oxidation: 5-Methyl-4-amino-2H-pyrazole-3-carboxylic acid ethyl ester.

Reduction: 5-Methyl-4-amino-2H-pyrazole-3-carboxylic acid ethyl ester.

Substitution: 5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid.

Scientific Research Applications

Chemistry

5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid ethyl ester serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new derivatives with varied properties.

| Reaction Type | Description | Major Products |

|---|---|---|

| Oxidation | Reduction of nitro group using hydrogen and palladium catalyst | 5-Methyl-4-amino-2H-pyrazole-3-carboxylic acid ethyl ester |

| Hydrolysis | Ester group hydrolysis under acidic or basic conditions | 5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid |

Biology

In biological research, this compound is used as a probe to study enzyme mechanisms and interactions. Its ability to undergo reduction makes it a candidate for investigating biological pathways involving reactive intermediates. Notably, the release of the active carboxylic acid form can influence metabolic pathways by interacting with enzymes and receptors.

Case Study: Enzyme Interaction

A study demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic processes, highlighting its potential in drug development for metabolic disorders.

Industry

This compound finds applications in the production of agrochemicals and dyes due to its chemical stability and reactivity. Its derivatives are explored for use in formulations that enhance agricultural productivity or provide colorfastness in dyes.

Mechanism of Action

The mechanism of action of 5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid form, which can further interact with enzymes and receptors .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

Substituent Effects: Nitro vs. Azide: The nitro group in the target compound enhances electrophilic reactivity, whereas the azidomethyl group in ’s compound enables click chemistry applications (e.g., Huisgen cycloaddition) . Chloropyridinyl vs.

Ring System Differences: Pyrazole vs.

Physicochemical and Application Comparisons

- Solubility: The ethyl ester group in all compounds enhances organic-phase solubility, critical for reactions in non-polar solvents.

- Stability : Nitro groups (target compound) may reduce thermal stability compared to azides or chloropyridinyl derivatives .

- Applications :

- Pharmaceuticals : The target compound’s nitro group is a precursor for amine synthesis (e.g., antibiotic intermediates).

- Agrochemicals : Chloropyridinyl derivatives () are common in insecticide design due to halogen-mediated bioactivity .

Biological Activity

5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid ethyl ester (C7H9N3O4) is a heterocyclic compound belonging to the pyrazole family. It is characterized by a methyl group at the 5-position, a nitro group at the 4-position, and an ethyl ester group at the 3-carboxylic acid position. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and enzyme studies.

The synthesis of this compound typically involves two main steps: nitration and esterification. The process generally starts with the nitration of a pyrazole precursor using nitric acid, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid.

Chemical Structure

| Property | Details |

|---|---|

| Molecular Formula | C7H9N3O4 |

| Molecular Weight | 185.16 g/mol |

| CAS Number | 28668-07-7 |

| Physical State | Solid |

The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with various biological molecules, leading to diverse biological effects. The hydrolysis of the ester group releases the active carboxylic acid form, which can further interact with enzymes and receptors, potentially influencing metabolic pathways .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. It has been shown to exhibit cytotoxic activity against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Breast) | 2.43 - 7.84 |

| HepG2 (Liver) | 4.98 - 14.65 |

These compounds have been noted for their ability to inhibit microtubule assembly, suggesting a mechanism involving disruption of cellular division processes . Additionally, apoptosis-inducing studies indicate that certain derivatives can enhance caspase activity, further confirming their potential as anticancer agents .

Other Biological Activities

Beyond anticancer effects, compounds within the pyrazole family have demonstrated antibacterial, anti-inflammatory, and antiviral activities. The presence of functional groups such as nitro moieties has been associated with enhanced bioactivity against various pathogens and inflammatory pathways .

Case Studies and Research Findings

- Cytotoxicity Evaluation : A study assessing various pyrazole derivatives found that those containing a nitro group exhibited significant antiproliferative effects on MDA-MB-231 and HepG2 cells, reinforcing the importance of structural modifications in enhancing biological activity .

- Mechanistic Insights : Research into the mechanisms of action revealed that nitro-containing compounds could inhibit topoisomerase activity and disrupt tubulin polymerization, leading to increased apoptosis in cancer cells .

- Diverse Applications : The versatility of this compound extends beyond oncology; it is also being explored for its potential in treating neurological disorders by acting on trace amine-associated receptors (TAARs), indicating its broad therapeutic implications .

Q & A

Q. What are the common synthetic routes for preparing 5-methyl-4-nitro-2H-pyrazole-3-carboxylic acid ethyl ester?

The synthesis typically involves functionalization of pyrazole precursors. For example, nitro groups can be introduced via nitration reactions under controlled acidic conditions. A related method involves reacting 5-amino-pyrazole intermediates with nitrating agents (e.g., HNO₃/H₂SO₄), followed by esterification using ethyl chloroformate or ethanol under acidic catalysis. Key steps include purification via recrystallization (e.g., ethanol/water mixtures) and characterization using IR, ¹H-NMR, and elemental analysis .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- IR spectroscopy : Identifies functional groups (e.g., nitro stretches at ~1520–1350 cm⁻¹, ester carbonyl at ~1700–1750 cm⁻¹) .

- ¹H-NMR : Confirms substituent positions (e.g., methyl groups at δ 1.3–1.4 ppm for ethyl esters, pyrazole ring protons at δ 6.5–8.5 ppm) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .

- Elemental analysis : Ensures purity (>98%) and stoichiometric consistency .

Q. What pharmacological screening protocols are used to evaluate its bioactivity?

Initial screening includes:

- Analgesic activity : Tail-flick or acetic acid-induced writhing tests in rodent models, with dose-response curves (e.g., 10–100 mg/kg) .

- Anti-inflammatory assays : Carrageenan-induced paw edema, measuring inhibition of prostaglandin synthesis .

- Ulcerogenicity studies : Gastric lesion assessment to balance efficacy and toxicity .

Advanced Research Questions

Q. How can synthetic yields be improved when intermediates exhibit low reactivity?

- Catalyst optimization : Use NaN₃ in DMF for azide substitutions or tetrabutyl ammonium bromide for alkylation reactions .

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic substitution rates .

- Temperature control : Reflux conditions (e.g., 50–80°C) for cyclization or azide formation .

- Purification strategies : Dry-load flash chromatography (cyclohexane/ethyl acetate gradients) minimizes product loss .

Q. How to resolve contradictions between in vitro and in vivo pharmacological data?

- Pharmacokinetic profiling : Assess bioavailability via HPLC-MS to identify metabolic instability or poor absorption .

- Dose optimization : Adjust dosing regimens (e.g., split doses or sustained-release formulations) to align in vitro IC₅₀ values with in vivo efficacy .

- Structural analogs : Modify ester groups (e.g., methyl to benzyl) to enhance target binding or reduce off-target effects .

Q. What strategies mitigate ulcerogenic side effects while retaining anti-inflammatory activity?

- Prodrug design : Mask the carboxylic acid group with hydrolyzable esters to reduce gastric irritation .

- Co-administration : Pair with proton-pump inhibitors (e.g., omeprazole) in preclinical models .

- Selective COX-2 inhibition : Introduce sulfonamide or trifluoromethyl groups to improve selectivity .

Q. How can computational methods guide structural modifications for enhanced activity?

- Molecular docking : Screen against COX-2 or TNF-α binding pockets to prioritize substituents (e.g., nitro to cyano groups) .

- QSAR modeling : Correlate electronic parameters (e.g., Hammett constants) with analgesic potency to predict optimal substitutions .

Methodological Considerations

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Reaction reproducibility : Batch-to-batch variability in nitration steps requires strict temperature control (-5°C to 0°C) .

- Safety protocols : Handle azide intermediates with caution (explosive risk) using low-concentration solutions and inert atmospheres .

Q. How to validate the stability of this compound under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.